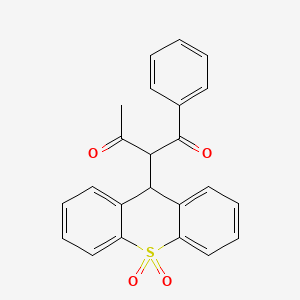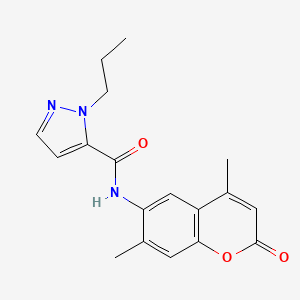
N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-1-propyl-1H-pyrazole-5-carboxamide
Vue d'ensemble
Description
N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-1-propyl-1H-pyrazole-5-carboxamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. It is widely used in scientific research to study the role of adenosine receptors in various physiological and pathological processes.
Mécanisme D'action
N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-1-propyl-1H-pyrazole-5-carboxamide acts as a competitive antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. Adenosine A1 receptors are involved in the regulation of neurotransmitter release, neuronal excitability, and synaptic plasticity. By blocking the activation of adenosine A1 receptors, N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-1-propyl-1H-pyrazole-5-carboxamide can modulate these physiological processes and exert its pharmacological effects.
Biochemical and Physiological Effects:
N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-1-propyl-1H-pyrazole-5-carboxamide has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of neuronal excitability, and the inhibition of inflammatory responses. N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-1-propyl-1H-pyrazole-5-carboxamide has also been shown to have neuroprotective effects in animal models of cerebral ischemia and traumatic brain injury. Furthermore, N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-1-propyl-1H-pyrazole-5-carboxamide has been shown to regulate sleep, pain, and inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-1-propyl-1H-pyrazole-5-carboxamide in lab experiments include its high potency and selectivity for the adenosine A1 receptor, which allows for the specific modulation of this receptor without affecting other receptors or enzymes. However, the limitations of using N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-1-propyl-1H-pyrazole-5-carboxamide include its low solubility in water, which can make it difficult to dissolve and administer in vivo. Furthermore, the pharmacokinetics of N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-1-propyl-1H-pyrazole-5-carboxamide can vary depending on the route of administration, which can affect its efficacy and toxicity.
Orientations Futures
There are several future directions for the use of N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-1-propyl-1H-pyrazole-5-carboxamide in scientific research. One potential application is in the development of novel therapeutic agents for the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-1-propyl-1H-pyrazole-5-carboxamide has also been shown to have potential applications in the treatment of cancer, by inhibiting the growth and metastasis of tumor cells. Furthermore, N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-1-propyl-1H-pyrazole-5-carboxamide may have applications in the treatment of pain and inflammation, by modulating the release of inflammatory mediators. Finally, the development of new analogs of N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-1-propyl-1H-pyrazole-5-carboxamide may lead to the discovery of more potent and selective adenosine A1 receptor antagonists with improved pharmacokinetic properties.
Applications De Recherche Scientifique
N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-1-propyl-1H-pyrazole-5-carboxamide is widely used in scientific research to study the role of adenosine A1 receptors in various physiological and pathological processes. It has been shown to have neuroprotective effects in animal models of cerebral ischemia and traumatic brain injury. N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-1-propyl-1H-pyrazole-5-carboxamide has also been used to study the role of adenosine A1 receptors in the regulation of sleep, pain, and inflammation. Furthermore, N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-1-propyl-1H-pyrazole-5-carboxamide has been used to investigate the potential therapeutic applications of adenosine A1 receptor antagonists in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and cancer.
Propriétés
IUPAC Name |
N-(4,7-dimethyl-2-oxochromen-6-yl)-2-propylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-4-7-21-15(5-6-19-21)18(23)20-14-10-13-11(2)9-17(22)24-16(13)8-12(14)3/h5-6,8-10H,4,7H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPLSIFOPSIJLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC=N1)C(=O)NC2=CC3=C(C=C2C)OC(=O)C=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-1-propyl-1H-pyrazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-methyl-2-oxo-2-phenylethyl 3-[(phenylacetyl)amino]benzoate](/img/structure/B3939288.png)

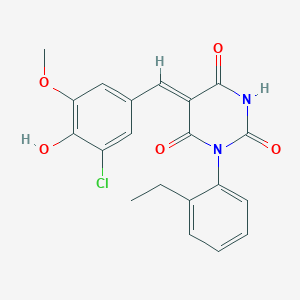

![4-(4-nitrophenyl)-1,3-diphenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B3939319.png)
![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-(4-chlorophenyl)acrylonitrile](/img/structure/B3939326.png)
![6-amino-4-(3-fluorophenyl)-3-(1-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3939331.png)
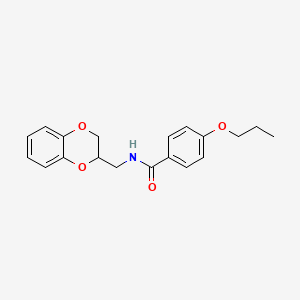
![4-[(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]-5-nitrophthalonitrile](/img/structure/B3939346.png)
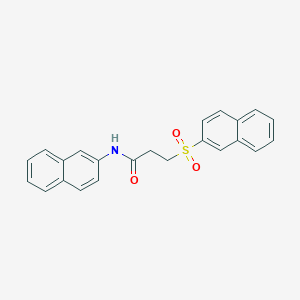
![3-methoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3939358.png)
![4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-(3-phenylpropyl)morpholine](/img/structure/B3939365.png)
![1-[1-(1-{[1-(trifluoromethyl)cyclopropyl]carbonyl}piperidin-4-yl)-1H-1,2,3-triazol-4-yl]cyclopentanol](/img/structure/B3939372.png)
